molecular formula C9H8N2O2 B1304935 2-(4-Nitrophenyl)propanenitrile CAS No. 50712-63-5

2-(4-Nitrophenyl)propanenitrile

Cat. No. B1304935
Key on ui cas rn: 50712-63-5
M. Wt: 176.17 g/mol
InChI Key: QCPKTMACPAKCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693137B1

Procedure details

A −15° C. solution of 4-nitroacetophenone (16.5 g, 100 mmol) and tosylmethyl isocyanide (2.9.3 g, 150 mmol) in methoxyethyl ether (400 mL) was slowly treated with a room temperature solution of the potassium t-butbxide. (28 g, 250 mmol) in t-butanol (200 mL). The reaction mixture was stirred at −15° C. for 1 h and then allowed to warm to room temperature over night. Water (100 mL) was added to the mixture and the organic layer was extracted with ether (3×200 mL). The combined organic fraction was washed with water (3×200 mL), brine (100 mL), dried over sodium sulfate, and concentrated in vacuo to give the crude material which was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane) to give 13.6 g (77%) of the title compound. The NMR spectrum was consistent with the proposed title structure. Field Desorption Mass Spectrum: M+=176.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=O)=[CH:6][CH:5]=1)=O.S([CH2:23][N+:24]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[K].[OH2:27]>COCCOCCOC.C(O)(C)(C)C>[N+:10]([C:7]1[CH:6]=[CH:5][C:4]([CH:2]([CH3:1])[C:23]#[N:24])=[CH:9][CH:8]=1)([O-:12])=[O:27] |^1:25|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mmol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −15° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over night
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The combined organic fraction was washed with water (3×200 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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